molecular formula C17H23BClNO3 B15094195 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B15094195
M. Wt: 335.6 g/mol
InChI Key: UFLZGWBCCUDXKP-UHFFFAOYSA-N
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Description

This boronic acid derivative is synthesized via a five-step substitution reaction, with structural confirmation by MS, NMR, FT-IR, and X-ray crystallography. Its crystal structure aligns with DFT-optimized geometry, indicating stability and well-defined electronic properties . The compound features a benzamide core substituted with a chlorine atom (position 2), methyl group (position 4), and a pinacol boronic ester (position 5), alongside an N-cyclopropylamide moiety.

Properties

Molecular Formula

C17H23BClNO3

Molecular Weight

335.6 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H23BClNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21)

InChI Key

UFLZGWBCCUDXKP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates participation in Suzuki-Miyaura cross-coupling reactions , enabling carbon-carbon bond formation. Key findings include:

Table 1: Representative Reaction Conditions and Outcomes

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
Aryl halidesPd(PPh₃)₄/K₂CO₃Dioxane/H₂O100°C71–85%
Heteroaryl bromidesPd(dppf)Cl₂/Na₂CO₃THF/H₂O80°C63–78%
Vinyl triflatesPd(OAc)₂/SPhosToluene/EtOH90°C68%

Mechanistic studies reveal:

  • Oxidative addition of the aryl halide to palladium(0) initiates the catalytic cycle .

  • Transmetalation occurs via boronate transfer to the palladium center, with the cyclopropyl group enhancing steric stabilization of intermediates .

  • Reductive elimination forms the desired biaryl product while regenerating the catalyst.

Nucleophilic Substitution

The chloro substituent at position 2 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Key Reactivity Patterns:

  • Amines (e.g., piperazine, morpholine) displace chloride at 60–80°C in DMF, yielding substituted benzamides .

  • Thiols require Cu(I) catalysis (e.g., CuI/DIPEA) for efficient substitution .

  • Alkoxy groups are introduced via Mitsunobu reactions (DIAD/PPh₃) .

Table 2: Substituent Effects on Reaction Rate (DFT Calculations)

Entering GroupΔG‡ (kcal/mol)Relative Rate
NH₂⁻18.71.0
SH⁻22.30.4
OMe⁻24.10.2

Data from density functional theory (DFT) simulations show electron-withdrawing groups on the benzene ring lower activation barriers by stabilizing the Meisenheimer intermediate .

Boronate Ester Transformations

The 1,3,2-dioxaborolane moiety participates in:

  • Protodeboronation : Acidic hydrolysis (HCl/THF) cleaves the B–O bond, generating the corresponding boronic acid .

  • Oxidative hydroxylation : H₂O₂/NaOH converts the boronate to a phenolic -OH group .

  • Chan-Lam coupling : Cu(OAc)₂-mediated coupling with aryl amines under aerobic conditions .

Table 3: Stability Under Various Conditions

ConditionTime (h)Degradation (%)
pH 2 (HCl)2498
pH 7 (PBS)7212
pH 10 (NaOH)685
UV light (254 nm)143

Computational Insights

DFT studies (B3LYP/6-311+G(d,p)) provide mechanistic details:

  • Suzuki-Miyaura Transition State : Pd–B bond length = 2.08 Å; Pd–C(aryl) = 2.12 Å .

  • NBO Analysis : Charge transfer from boronate to palladium stabilizes the transition state by 9.3 kcal/mol .

  • Solvent Effects : Polar aprotic solvents (ε > 15) lower activation barriers by 4–6 kcal/mol compared to nonpolar media .

This compound’s versatility in cross-coupling, substitution, and boronate chemistry makes it valuable for synthesizing complex aromatic architectures. Recent advancements focus on enantioselective variants using chiral Pd catalysts and flow chemistry implementations for scaled production.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic acid moiety. This interaction can inhibit enzymes or disrupt biological pathways, leading to its therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, electronic, and functional differences between the target compound and its analogs:

Substituent Variations on the Benzamide Core

  • Chlorine vs. N-Cyclopropyl-2-Fluoro Analogue (CAS 1019918-80-9): Fluorine’s smaller atomic size and higher electronegativity may reduce steric hindrance but lower polarizability compared to chlorine. This derivative (MW 319.18) is used in radiopharmaceuticals due to fluorine’s isotopic utility .

N-Substituent Modifications

  • Cyclopropyl vs. Ethyl/Phenyl Groups: N-Cyclopropyl (Target Compound): The strained cyclopropane ring may enhance conformational rigidity, improving binding specificity in biological targets. N-Ethyl-2-Fluoro Derivative (CAS BD01524156, C15H21BFNO3, MW 305.15): The ethyl group increases hydrophobicity, favoring membrane permeability in drug design . N-Phenyl Analogues (e.g., CAS 949115-03-1, C19H21BNO3, MW 322.19): Aromatic N-substituents enhance π-π stacking interactions, useful in materials science .

Boronic Ester Functionalization

  • Pinacol vs. Alternative Boronates :
    • The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the target compound offers hydrolytic stability, critical for storage and handling. Derivatives like 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile () replace the benzamide with nitrile groups, broadening applications in polymer chemistry .

Electronic and Reactivity Profiles

  • Absolute Hardness (η) and Electrophilicity :
    • The chlorine substituent increases the compound’s electrophilicity (lower η) compared to methyl or phenyl analogs, aligning with Parr-Pearson principles . This enhances susceptibility to nucleophilic attack in cross-couplings.
  • Steric Effects :
    • The 4-methyl and cyclopropyl groups create steric hindrance, reducing reaction rates in Pd-catalyzed couplings compared to less-substituted derivatives (e.g., N-phenyl variants in ) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-Chloro-N-cyclopropyl-4-methyl-5-(pinacol boronate)benzamide (Target) C17H22BClNO3* 335.6* 1394909-88-6 Methyl and Cl enhance steric/electronic effects; cyclopropyl rigidity
N-Cyclopropyl-2-fluoro-4-methyl-5-(pinacol boronate)benzamide C17H23BFNO3 319.18 1019918-80-9 Fluorine substitution for isotopic labeling
2-Chloro-N-cyclopropyl-5-(pinacol boronate)benzamide (no 4-methyl) C16H20BClNO3* 328.6* 1394909-88-6 Reduced steric hindrance
N-Ethyl-2-fluoro-5-(pinacol boronate)benzamide C15H21BFNO3 305.15 BD01524156 Ethyl group increases hydrophobicity
2-Amino-N,N-dimethyl-5-(pinacol boronate)benzamide C15H23BN2O3 298.17 960067-55-4 Amino group improves aqueous solubility
N-Phenyl-4-(pinacol boronate)benzamide C19H21BNO3 322.19 949115-03-1 Aromatic N-substituent for π-π interactions

*Calculated based on structural similarity to and standard molecular formulas.

Biological Activity

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with significant potential in medicinal chemistry. It has garnered attention for its biological activity, particularly as a kinase inhibitor. The compound's molecular formula is C17H23BClNO3C_{17}H_{23}BClNO_3, and it has a molar mass of 335.63 g/mol .

The primary biological activity associated with this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups. This modification is crucial for regulating various cellular processes such as growth, proliferation, and differentiation. The inhibition of specific kinases can lead to therapeutic effects in diseases like cancer.

Inhibition Profile

Studies have indicated that 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits selective inhibition against certain receptor tyrosine kinases (RTKs). This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

  • In Vitro Studies :
    • In experimental settings, the compound has shown effective inhibition of EGFR (Epidermal Growth Factor Receptor) with IC50 values in the sub-micromolar range. This suggests a potent interaction with the active site of the kinase .
    • Additional studies have demonstrated that it can inhibit mutant forms of kinases more effectively than their wild-type counterparts .
  • Cellular Context :
    • In cellular assays, the compound displayed a 10 to 30-fold greater inhibition potency against mutant forms of EGFR compared to wild-type receptors. This specificity is critical for developing targeted therapies in cancers driven by these mutations .
  • Adverse Effects :
    • While exhibiting promising biological activity, the compound has been associated with common adverse effects typical of kinase inhibitors, including skin rashes and gastrointestinal disturbances .

Summary of Biological Activity Data

Activity TypeDescriptionReference
Kinase Inhibition Selective inhibition of EGFR and other RTKs
IC50 Values Sub-micromolar range for EGFR
Mutant Selectivity Higher potency against mutant forms
Adverse Effects Skin rash, diarrhea

Q & A

Q. What are the optimal synthetic conditions for maximizing the yield of 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves coupling a benzamide precursor with a boronic ester under palladium-catalyzed conditions. Key parameters include:
  • Solvent : Use anhydrous DMF or THF to minimize hydrolysis of the boronic ester .
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base enhances cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
    Table 1 : Yield optimization under varying conditions:
SolventTemp (°C)Catalyst (mol%)Yield (%)
DMF60578
THF80572
Toluene100545

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) identifies the cyclopropyl group (δ 0.5–1.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the dioxaborolan ring (δ 80–85 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (B-O stretching) validate functional groups .
  • X-ray Crystallography : Resolves steric effects of the cyclopropyl and methyl groups (e.g., dihedral angles between aromatic and boronic ester planes) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (degradation study).
  • Monitor via HPLC at intervals (0, 1, 3, 6 months) for hydrolysis of the boronic ester (retention time shifts) .
    Table 2 : Degradation rates under different conditions:
ConditionDegradation (%) at 6 Months
4°C (dry)<5
25°C/60% RH25–30
Light exposure40–50

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropyl group in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The cyclopropyl substituent increases steric hindrance, slowing transmetallation but improving regioselectivity. Compare reaction rates with/without cyclopropyl using kinetic studies (e.g., in situ NMR) .
  • Electronic Effects : DFT calculations reveal electron-withdrawing effects of the cyclopropyl group stabilize the boronate intermediate, reducing side reactions .
    Table 3 : Reactivity comparison with analogues:
SubstituentReaction Rate (k, s⁻¹)Regioselectivity (%)
Cyclopropyl0.1292
Methyl0.2578
Phenyl0.0885

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and bioaccumulation?

  • Methodological Answer :
  • Experimental Design :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4, 7, 10) for 48h. Analyze via LC-MS for breakdown products (e.g., benzamide derivatives) .
  • Bioaccumulation : Use a two-compartment model (water/fish tissue). Measure log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor) .
    Table 4 : Environmental parameters:
ParameterValue
log Kow3.8 ± 0.2
Hydrolysis t₁/₂15 days (pH 7)
BCF (fish)120 L/kg

Q. What strategies are effective in studying the compound’s interaction with bacterial enzyme targets (e.g., AcpS-PPTase)?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use fluorescence polarization to measure binding affinity (Kd) to AcpS-PPTase .
  • Compare IC₅₀ values with structurally similar inhibitors (e.g., trifluoromethyl-substituted benzamides) .
  • Molecular Dynamics Simulations : Model the compound’s binding pocket interactions to identify critical residues (e.g., Arg152, Lys89) .
    Table 5 : Inhibition data vs. analogues:
CompoundIC₅₀ (µM)Kd (nM)
Target compound0.4512
Trifluoromethyl0.7818
Chlorophenyl1.225

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